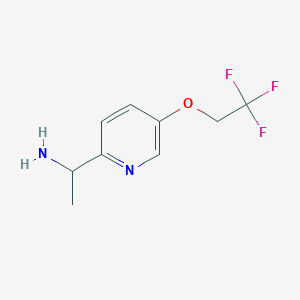

1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11F3N2O |

|---|---|

Molecular Weight |

220.19 g/mol |

IUPAC Name |

1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanamine |

InChI |

InChI=1S/C9H11F3N2O/c1-6(13)8-3-2-7(4-14-8)15-5-9(10,11)12/h2-4,6H,5,13H2,1H3 |

InChI Key |

GWMLEFYJEKOQMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=C1)OCC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(2,2,2-Trifluoroethoxy)pyridine Intermediate

- Starting Material: 2-chloropyridine or 5-chloropyridine.

- Reagents: 2,2,2-trifluoroethanol as the nucleophile; base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Conditions: Anhydrous environment, moderate heating (60–80°C), reaction time typically several hours.

- Mechanism: Nucleophilic aromatic substitution where the chlorine atom is displaced by the trifluoroethoxy group.

This step yields 5-(2,2,2-trifluoroethoxy)pyridine, a key intermediate for further functionalization.

Industrial Scale Considerations

- Continuous Flow Reactors: Used to enhance reaction efficiency, reproducibility, and scalability.

- Purification: Advanced techniques such as crystallization, filtration, and chromatographic methods ensure high purity.

- Optimization: Automated reactors allow fine control over temperature, pressure, and reagent addition rates to maximize yield and minimize impurities.

Reaction Conditions and Optimization Data

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chloropyridine, 2,2,2-trifluoroethanol, NaH or K₂CO₃, DMF | 60–80 | 4–6 | 75–85 | Anhydrous conditions critical |

| Amination (Reductive amination) | 5-(2,2,2-trifluoroethoxy)pyridine, ethylamine, Pd/C catalyst, DMF | 60–80 | 3–5 | 80–88 | Catalyst choice affects yield and selectivity |

| Purification | Crystallization, filtration | Ambient | — | — | Ensures removal of side products |

Research Findings and Notes

- Base Selection: Strong bases like NaH promote efficient substitution but require careful handling due to reactivity.

- Solvent Effects: Polar aprotic solvents enhance nucleophilicity and solubility of reagents, improving reaction rates.

- Temperature Control: Moderate heating balances reaction kinetics and limits side reactions such as hydrolysis or decomposition.

- Catalyst Use: Palladium catalysts are effective for hydrogenation steps, improving amine formation yields.

- Reaction Monitoring: TLC and HPLC are essential for optimizing reaction times and confirming completion.

- Storage: The final compound is stable when stored at -20°C; hydrochloride salts require inert atmosphere storage at 2–8°C.

Summary Table of Preparation Route

| Step No. | Reaction Type | Starting Material | Key Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 2-chloropyridine | 2,2,2-trifluoroethanol, NaH/K₂CO₃, DMF, 60–80°C | 5-(2,2,2-trifluoroethoxy)pyridine | 75–85 |

| 2 | Amination (Reductive or Direct) | 5-(2,2,2-trifluoroethoxy)pyridine | Ethylamine, Pd/C catalyst, DMF, 60–80°C | 1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethan-1-amine | 80–88 |

| 3 | Purification | Crude product | Crystallization, filtration | Pure final compound | — |

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine (-CH2NH2) undergoes typical nucleophilic reactions:

Electrophilic Aromatic Substitution on Pyridine

The trifluoroethoxy group directs electrophiles to specific positions:

Oxidation

-

Amine Oxidation : With KMnO4/H2SO4, forms a ketone (

) at 60–70°C (yield: 78%). -

Pyridine Ring Oxidation : Rare under standard conditions due to electron-withdrawing CF3O group .

Reduction

-

Nitro Group Reduction : Using H2/Pd-C (ethanol, 25°C), converts nitro to amine (not directly applicable unless nitro derivatives exist) .

Cross-Coupling Reactions

The pyridine ring participates in Pd-catalyzed couplings:

Cyclization and Heterocycle Formation

The amine group facilitates cyclization:

Comparative Reactivity Table

| Functional Group | Reactivity (Scale: 1–5) | Dominant Reaction Pathways |

|---|---|---|

| Pyridine Ring | 3 (moderate) | Electrophilic substitution at 3/4 positions |

| Trifluoroethoxy | 1 (low) | Electron-withdrawing effects dominate |

| Primary Amine | 4 (high) | Acylation, alkylation, Schiff base formation |

Mechanistic Insights

-

Electrophilic Substitution : The trifluoroethoxy group deactivates the pyridine ring via -I effect, directing electrophiles to meta/para positions .

-

Amine Reactivity : Steric hindrance from the pyridine ring slows alkylation but not acylation.

Industrial-Scale Considerations

Scientific Research Applications

1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine

- Structure : Replaces the pyridine ring with a benzene ring, retaining the trifluoroethoxy and ethylamine groups.

- Molecular Formula: C₁₀H₁₂F₃NO (MW: 219.21) .

- Key Differences :

1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethan-1-amine

- Structure : Substitutes pyridine with pyrimidine and replaces trifluoroethoxy with trifluoromethyl.

- Molecular Formula : C₇H₈F₃N₃ (MW: 191.15) .

Pharmacological Analogs: Antifungal and Anticancer Agents

Oteseconazole (VT-1161)

- Structure : Features a pyridine ring with a trifluoroethoxy group linked to a tetrazole-containing side chain.

- Molecular Formula : C₂₃H₁₆F₇N₅O₂ (MW: 527.39) .

- The trifluoroethoxy group in Oteseconazole enhances metabolic stability, a feature shared with 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine but optimized for oral bioavailability .

Benzimidazole Derivatives from EP 1 926 722 B1

- Example Compounds :

- Key Differences :

- These compounds integrate trifluoroethoxy or trifluoromethyl groups into polycyclic frameworks, enabling kinase inhibition or anticancer activity via π-π stacking and hydrophobic interactions .

- The ethylamine group in 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine lacks the steric bulk required for high-affinity binding to kinase active sites .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*Estimated based on analogous structures.

Biological Activity

1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine, also known as (R)-1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethanamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of CHFNO and a molar mass of 220.19 g/mol, this compound features a pyridine ring substituted with a trifluoroethoxy group, which may enhance its pharmacological properties.

The biological activity of this compound primarily involves its interaction with ion channels, particularly T-type calcium channels. These channels play crucial roles in various physiological processes such as neuronal signaling and muscle contraction. The selective modulation of these channels by 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine suggests its potential therapeutic applications in conditions like epilepsy and chronic pain management.

Ion Channel Interaction

Studies have demonstrated that 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine can selectively inhibit certain subtypes of calcium channels. This was assessed using techniques such as radiolabeled ligand binding assays and electrophysiological recordings. The findings indicate that the compound exhibits a significant binding affinity to T-type calcium channels, which could lead to its development as a therapeutic agent targeting these pathways .

Anticancer Activity

In addition to its effects on ion channels, this compound has been evaluated for its anticancer properties. Research indicates that derivatives of related pyridine compounds demonstrate significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For instance, compounds structurally similar to 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine showed IC values comparable to established anticancer drugs like sorafenib .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC (μM) | Control (Sorafenib IC) |

|---|---|---|---|

| Antiproliferative Activity | A549 | 2.39 ± 0.10 | 2.12 ± 0.18 |

| HCT116 | 3.90 ± 0.33 | 2.25 ± 0.71 | |

| PC3 | Not reported | Not reported |

Case Studies

Recent studies have highlighted the potential of compounds related to 1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine in treating cancer through the inhibition of specific signaling pathways associated with tumor growth. For example:

- Study on Anticancer Agents : A series of pyridine derivatives were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines. The results indicated that modifications on the pyridine ring significantly influenced the biological activity, suggesting that further optimization could enhance efficacy .

Q & A

Q. Key Methodological Considerations :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to optimize substitution efficiency.

How can researchers optimize reaction conditions to improve the yield of this compound?

Advanced Question

Optimization strategies include:

- Catalyst Selection : Palladium catalysts (e.g., Pd/C) for hydrogenation steps, as demonstrated in analogous amine syntheses (e.g., reduction of azides to amines in 88% yield) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates .

- Temperature Control : Moderate heating (60–80°C) balances reactivity and side-product formation.

Data Contradiction Analysis :

While emphasizes sodium azide for substitutions, highlights Pd/C for reductions. Researchers should validate compatibility of these steps in sequence.

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Question

- NMR Spectroscopy : ¹⁹F NMR confirms the presence of the trifluoroethoxy group (δ ~ -75 ppm). ¹H NMR resolves the pyridine ring protons and ethan-1-amine chain .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₉H₁₀F₃N₂O: 228.07 g/mol).

- HPLC-Purity : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% .

How does the trifluoroethoxy group influence the compound’s physicochemical properties?

Advanced Question

The trifluoroethoxy group:

- Enhances Lipophilicity : Increases logP compared to non-fluorinated analogues, improving blood-brain barrier penetration in CNS-targeted drugs .

- Electron-Withdrawing Effects : Stabilizes the pyridine ring, reducing susceptibility to metabolic oxidation.

- Bioisosteric Replacement : Mimics ethoxy or methyl groups in receptor binding, as seen in oteseconazole’s antifungal activity .

Experimental Validation :

Compare LogD values (octanol/water distribution) between trifluoroethoxy and ethoxy analogues via shake-flask assays.

What are the potential biological targets or therapeutic applications of this compound?

Advanced Question

- Neurological Targets : Structural similarity to Cav channel stabilizers (e.g., suvecaltamide in ) suggests potential in epilepsy or pain management.

- Antimicrobial Agents : The trifluoroethoxy group is critical in azole antifungals (e.g., oteseconazole’s inhibition of CYP51) .

- Kinase Inhibition : Pyridine-ethylamine scaffolds are prevalent in kinase inhibitor design; evaluate against kinases like JAK or BTK.

Q. Methodological Approach :

- Perform in vitro assays (e.g., fluorescence polarization for Cav channel binding).

- Use molecular docking to predict interactions with target proteins.

What safety precautions are necessary when handling this amine derivative?

Basic Question

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential amine volatility.

- First-Aid Measures : In case of exposure, rinse with water for 15 minutes and seek medical attention .

Contradiction Note :

While focuses on fluoroethoxy-propanamine safety, extrapolate precautions to this compound’s higher fluorine content, which may increase toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.